molecular formula C21H31FN2O4 B14789231 Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate

Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate

Cat. No.: B14789231
M. Wt: 394.5 g/mol
InChI Key: AHBVODBCQCDZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl 2-(4-chloro-2-methylphenyl)piperazine-1,4-dicarboxylate
  • Di-tert-butyl 2-(4-bromo-2-methylphenyl)piperazine-1,4-dicarboxylate
  • Di-tert-butyl 2-(4-iodo-2-methylphenyl)piperazine-1,4-dicarboxylate

Uniqueness

Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate is unique due to the presence of the fluorine atom, which imparts specific chemical properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo counterparts .

Properties

Molecular Formula

C21H31FN2O4

Molecular Weight

394.5 g/mol

IUPAC Name

ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate

InChI

InChI=1S/C21H31FN2O4/c1-14-12-15(22)8-9-16(14)17-13-23(18(25)27-20(2,3)4)10-11-24(17)19(26)28-21(5,6)7/h8-9,12,17H,10-11,13H2,1-7H3

InChI Key

AHBVODBCQCDZKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CN(CCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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